molecular formula C19H17N5O5 B7787940 (NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide

(NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide

Cat. No.: B7787940
M. Wt: 395.4 g/mol
InChI Key: RMNDDVHITQMLPU-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include aniline derivatives, nitriles, and nitro compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

(NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a substrate in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

(NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5/c1-28-18-8-4-16(5-9-18)21-11-15(10-20)19(25)22-13-23-29-12-14-2-6-17(7-3-14)24(26)27/h2-9,11,13,21H,12H2,1H3,(H,22,23,25)/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNDDVHITQMLPU-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C(=O)N=CNOCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)/N=C\NOCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.